Cas no 481075-46-1 (BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)-)
BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)- Chemical and Physical Properties
Names and Identifiers
-
- BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)-
- 4-(hydroxyMethyl)-2-(trifluoroMethyl)benzoic acid
- 4-Hydroxymethyl-2-(trifluoromethyl)benzoic acid
- 4-hydroxymethyl-2-trifluoromethyl-benzoic acid
- AKOS026669985
- 481075-46-1
- SCHEMBL3670006
-
- Inchi: 1S/C9H7F3O3/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3,13H,4H2,(H,14,15)
- InChI Key: XHVYAPWEVAZVJF-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(CO)C=C1C(F)(F)F
Computed Properties
- Exact Mass: 220.03472857Da
- Monoisotopic Mass: 220.03472857Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 57.5Ų
BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-379315-1.0g |
4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)BENZOIC ACID |
481075-46-1 | 1.0g |
$953.0 | 2023-03-02 | ||
| Enamine | EN300-379315-2.5g |
4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)BENZOIC ACID |
481075-46-1 | 2.5g |
$1973.0 | 2023-03-02 | ||
| Enamine | EN300-379315-5.0g |
4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)BENZOIC ACID |
481075-46-1 | 5.0g |
$2499.0 | 2023-03-02 | ||
| Enamine | EN300-379315-10.0g |
4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)BENZOIC ACID |
481075-46-1 | 10.0g |
$3145.0 | 2023-03-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1637061-1g |
4-(Hydroxymethyl)-2-(trifluoromethyl)benzoic acid |
481075-46-1 | 98% | 1g |
¥14407.00 | 2024-05-12 |
BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)- Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL)-
Introduction to BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL) and Its Significance in Modern Chemical Research
BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL), with the CAS number 481075-46-1, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of properties that make it valuable in various applications, particularly in the development of novel therapeutic agents and agrochemicals. The presence of both hydroxymethyl and trifluoromethyl substituents on the benzene ring imparts distinct reactivity and functionality, which are leveraged in synthetic chemistry and drug design.
The compound's molecular structure, consisting of a benzene core substituted with a hydroxymethyl group at the 4-position and a trifluoromethyl group at the 2-position, contributes to its versatility. The hydroxymethyl group (-CH₂OH) introduces a polar hydroxyl moiety, enhancing solubility in polar solvents and facilitating hydrogen bonding interactions. Conversely, the trifluoromethyl group (-CF₃) is known for its electron-withdrawing effect, which can influence the electronic properties of the aromatic ring and alter reactivity patterns. These structural features make BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL) a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and bioavailability. The trifluoromethyl group, in particular, is frequently incorporated into drug molecules to improve their pharmacokinetic profiles. For instance, studies have shown that fluorinated compounds can exhibit increased lipophilicity and resistance to enzymatic degradation, making them more suitable for oral administration. The hydroxymethyl group further enhances these properties by allowing for additional functionalization through etherification or esterification reactions.
Current research in this area has highlighted the potential of BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL) as a building block for more complex molecules. Researchers have utilized this compound to synthesize novel heterocyclic derivatives that exhibit interesting biological activities. For example, modifications of the hydroxymethyl group have led to the development of compounds with anti-inflammatory and antimicrobial properties. Similarly, derivatives featuring different substituents on the benzene ring have shown promise in treating neurological disorders.
The synthesis of BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Friedel-Crafts alkylation followed by hydroxylation and trifluoromethylation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific functional groups with high precision. These synthetic methodologies are critical for producing compounds that meet the stringent requirements of pharmaceutical applications.
The compound's reactivity also makes it useful in material science applications. For instance, it can serve as a precursor for polymer additives that enhance thermal stability and flame retardancy. Additionally, its ability to form coordination complexes with metal ions has been explored in catalysis and sensing applications. The unique interplay between the hydroxymethyl and trifluoromethyl groups allows for selective binding interactions with various substrates, making it a valuable tool in designing functional materials.
From an industrial perspective, BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL) represents an important intermediate in the production of specialty chemicals. Its incorporation into larger molecules can lead to products with tailored properties for specific industries, such as agrochemicals or fine chemicals. The demand for high-performance materials and pharmaceuticals continues to drive research into new synthetic strategies and applications for this versatile compound.
In conclusion, BENZOIC ACID, 4-(HYDROXYMETHYL)-2-(TRIFLUOROMETHYL) is a compound of significant interest due to its unique structural features and wide range of potential applications. Its role as a building block in medicinal chemistry, material science, and industrial chemistry underscores its importance in modern chemical research. As new synthetic methods are developed and our understanding of its properties deepens, this compound is likely to remain at the forefront of scientific exploration.
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